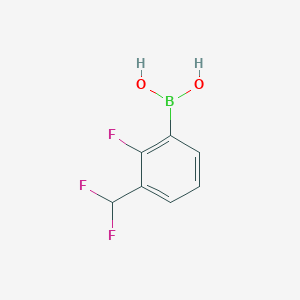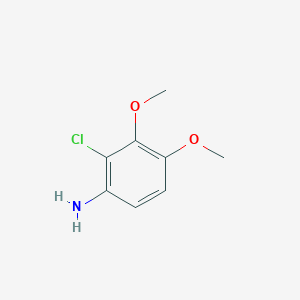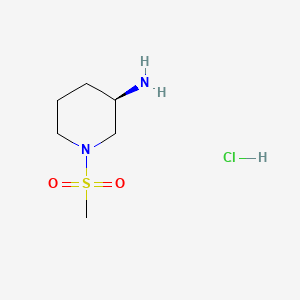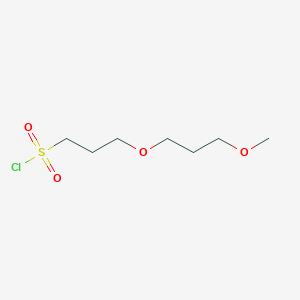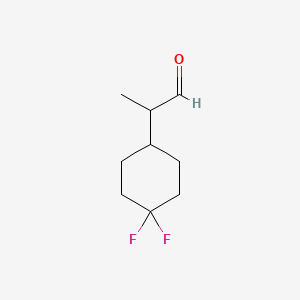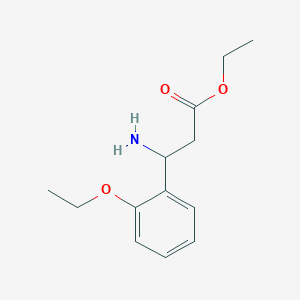
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of propanoic acid and contains an amino group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate typically involves the reaction of ethyl acrylate with 2-ethoxyaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and anhydrous ethanol as a solvent. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under a nitrogen atmosphere. After the reaction, the product is purified through recrystallization using organic solvents like ethyl acetate and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized for efficiency and safety, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastric cancer.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with key signaling pathways and inducing apoptosis (programmed cell death). The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Contains a chloro group instead of an ethoxy group.
Ethyl 3-amino-3-(2-hydroxyphenyl)propanoate: Features a hydroxy group in place of the ethoxy group.
Properties
IUPAC Name |
ethyl 3-amino-3-(2-ethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2/h5-8,11H,3-4,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFFDAOFAGLUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
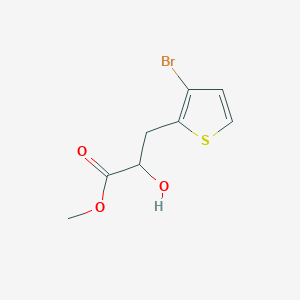
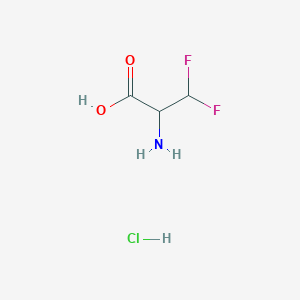
![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
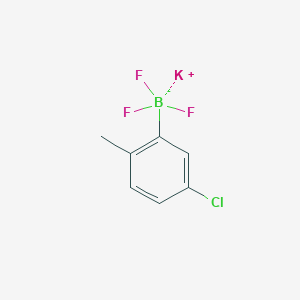
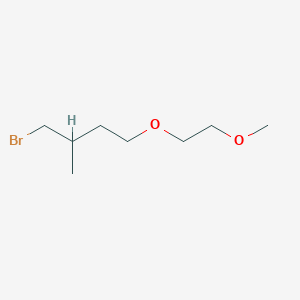
![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
